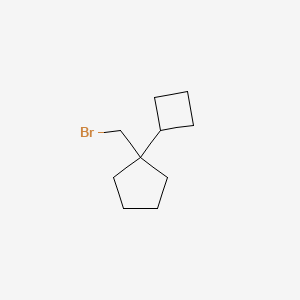
1-(Bromomethyl)-1-cyclobutylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-cyclobutylcyclopentane is an organic compound characterized by a bromomethyl group attached to a cyclobutyl ring, which is further connected to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-cyclobutylcyclopentane can be synthesized through the bromination of 1-methyl-1-cyclobutylcyclopentane. The reaction typically involves the use of bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The bromination process is followed by purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-cyclobutylcyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.
Elimination Reactions: Alkenes with varying degrees of substitution.
Oxidation: Alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
1-(Bromomethyl)-1-cyclobutylcyclopentane finds applications in several scientific research areas:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-cyclobutylcyclopentane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for various chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities. These interactions can modulate biological pathways and influence cellular functions.
Comparison with Similar Compounds
1-(Chloromethyl)-1-cyclobutylcyclopentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-cyclopropylcyclopentane: Contains a cyclopropyl ring instead of a cyclobutyl ring.
1-(Bromomethyl)-1-cyclobutylcyclohexane: Features a cyclohexane ring instead of a cyclopentane ring.
Uniqueness: 1-(Bromomethyl)-1-cyclobutylcyclopentane is unique due to the presence of both a cyclobutyl and a cyclopentane ring, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C10H17Br |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
1-(bromomethyl)-1-cyclobutylcyclopentane |
InChI |
InChI=1S/C10H17Br/c11-8-10(6-1-2-7-10)9-4-3-5-9/h9H,1-8H2 |
InChI Key |
FMKCJCQZPVEWBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CBr)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



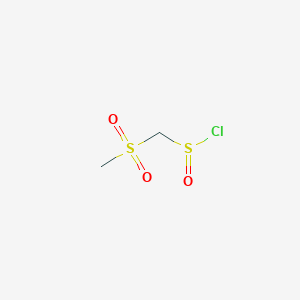
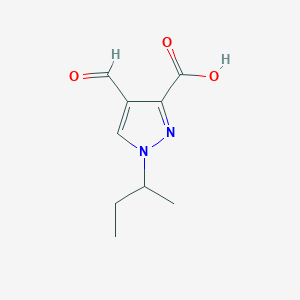
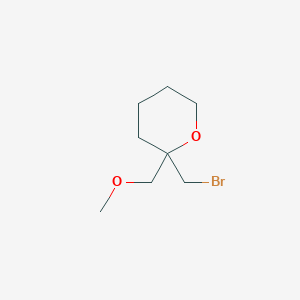

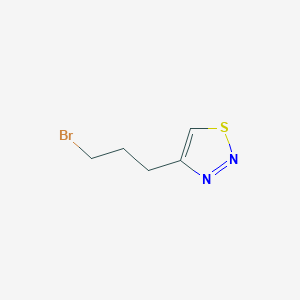
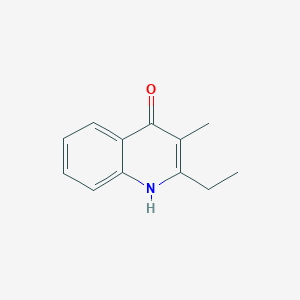
![4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide](/img/structure/B13199790.png)
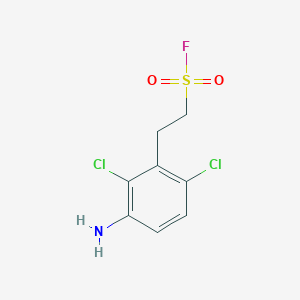
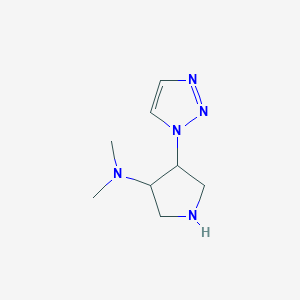
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dimethylpentanoic acid](/img/structure/B13199803.png)

![2-[(2,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199811.png)
![2-[3-(2-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13199818.png)
